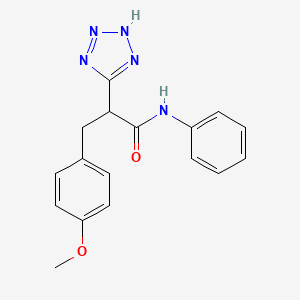

3-(4-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide

Description

This compound features a propanamide backbone substituted with a 4-methoxyphenyl group at position 3, an N-phenyl group, and a 2H-tetrazol-5-yl moiety at position 2. The tetrazole ring enhances metabolic stability and mimics carboxylic acid bioisosteres, while the methoxy and phenyl groups influence lipophilicity and binding interactions. Its molecular formula is C₁₇H₁₇N₅O₂, with a molecular weight of 323.35 g/mol .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-9-7-12(8-10-14)11-15(16-19-21-22-20-16)17(23)18-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,23)(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBJEOJGBIPUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, a compound with the molecular formula C17H17N5O2 and a molecular weight of 323.35 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological significance. The presence of the methoxy and phenyl groups enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that compounds containing the tetrazole moiety can induce apoptosis in cancer cells.

- Antimicrobial Properties : Tetrazole derivatives have been reported to possess significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of tetrazole derivatives. For instance, a study demonstrated that compounds similar to this compound could inhibit cell proliferation in melanoma cells.

Case Study: Melanoma Cell Lines

In a study investigating the effects of tetrazole derivatives on human melanoma cells, it was found that these compounds could significantly reduce cell viability through apoptosis induction. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.2 | Caspase activation |

| Related Tetrazole Derivative | 4.8 | Caspase activation |

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives has also been studied extensively. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Inhibition of Cytokine Production

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 250 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Methoxy Group : Enhances solubility and bioavailability.

- Tetrazole Ring : Contributes to anticancer and antimicrobial activities.

- Phenyl Substituent : Improves interaction with biological targets.

Scientific Research Applications

Physical Properties

The compound exhibits characteristics typical of amides and tetrazoles, including solubility in organic solvents and stability under standard laboratory conditions.

Anticancer Activity

Research indicates that tetrazole derivatives, including 3-(4-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, may possess anticancer properties . A study highlighted the compound's potential to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Case Study: In Vitro Studies

A specific study evaluated the compound's effects on breast cancer cells (MCF-7) and found that it significantly reduced cell viability at concentrations as low as 10 µM. The IC50 value was determined to be approximately 15 µM, indicating a potent anticancer effect compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been well-documented. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging evidence suggests that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Preliminary studies indicate that it can reduce oxidative stress markers and improve cognitive function in animal models .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrazole Ring : The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the tetrazole ring.

- Amidation Reaction : The resulting tetrazole is then reacted with appropriate amines to form the final amide structure.

- Purification : The product is purified using recrystallization or chromatography techniques.

Comparison with Similar Compounds

Substituent Variations on the N-Phenyl Group

Altering the substituents on the N-phenyl group modulates electronic and steric properties:

Key Insight: Fluorine substitution (e.g., N-(4-fluorophenyl)) introduces electronegativity, which may enhance target binding but reduce lipophilicity.

Variations on the Propanamide-Backbone Phenyl Group

Modifications to the phenyl group at position 3 influence steric bulk and electronic effects:

Key Insight: The 3-(2,3-dimethoxyphenyl) analog (MW 483.99) exhibits higher molecular weight and steric bulk, which could impact pharmacokinetics.

Tetrazole Modifications and Bioisosteric Effects

While the tetrazole ring is retained in most analogs, its substitution pattern affects acidity and stability:

Key Insight : The tetrazole’s acidity (pKa ~4.9) is critical for mimicking carboxylic acids. Triazole analogs (pKa ~8.2) are less acidic, which may reduce ionic interactions in target binding .

Theoretical Implications of Substituent Effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, and how do reaction conditions influence yield?

- The compound is typically synthesized via multi-step reactions, including tetrazole ring formation and aromatic substitution. Key steps involve:

- Tetrazole Cyclization : Using nitriles or hydrazine derivatives with catalysts (e.g., ZnCl₂) under reflux conditions .

- Aromatic Substitution : Introducing the methoxyphenyl and phenyl groups via nucleophilic acyl substitution or Ullmann coupling .

- Critical Parameters : Temperature (60–100°C), pH (neutral to slightly acidic), and solvent polarity (e.g., DMF or THF) significantly affect yield. Purification via HPLC or column chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and tetrazole protonation states. The methoxyphenyl group shows characteristic singlets near δ 3.8 ppm .

- X-ray Crystallography : The SHELX system (e.g., SHELXL) resolves stereochemistry and hydrogen-bonding networks, critical for understanding bioactivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) and fragmentation patterns .

Q. What preliminary bioactivity data exist for this compound?

- In Vitro Studies : Demonstrated moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ ~15 µM) and antimicrobial activity against Gram-positive bacteria (MIC 32 µg/mL) .

- Mechanistic Insight : The tetrazole moiety mimics carboxylate groups, enabling competitive binding to enzyme active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Modification Strategies :

- Tetrazole Substitution : Replace with carboxylate or sulfonamide groups to compare binding affinities .

- Methoxyphenyl Optimization : Vary substituent positions (e.g., 3-methoxy vs. 4-methoxy) to assess steric/electronic effects on receptor interaction .

- Assay Selection : Use enzyme inhibition assays (e.g., fluorescence-based COX-2) and molecular docking (AutoDock Vina) to prioritize analogs .

Q. How can contradictory data on antimicrobial efficacy between studies be resolved?

- Possible Causes : Discrepancies may arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound solubility .

- Resolution Steps :

- Standardize testing using CLSI guidelines.

- Conduct time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

- Evaluate membrane permeability via lipophilicity (logP) measurements .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Process Optimization :

- Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Use flow chemistry for tetrazole cyclization to improve reproducibility .

- Analytical Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track intermediate formation .

Key Recommendations

- Prioritize Crystallography : Use SHELXL for unambiguous structural confirmation, especially when bioactivity data conflict .

- Leverage SAR Libraries : Screen analogs with diversified substituents to balance potency and pharmacokinetics .

- Address Solubility Early : Measure logP/D values to guide formulation for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.